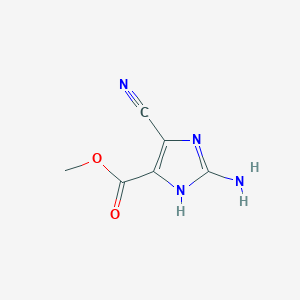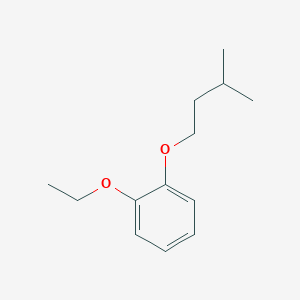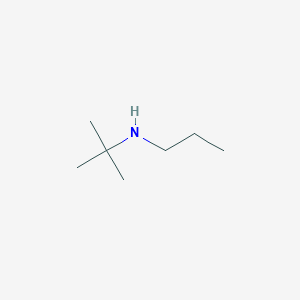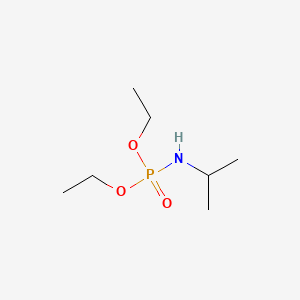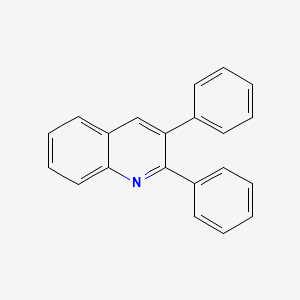
2,3-Diphenylquinoline
Overview
Description
2,3-Diphenylquinoline is an organic compound with the molecular formula C21H15N. It belongs to the quinoline family, characterized by a fused ring structure consisting of a benzene ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Diphenylquinoline can be synthesized through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. One common method involves heating o-phenylenediamine with benzil in a solvent like rectified spirit. The reaction mixture is warmed in a water bath for about 30 minutes, followed by cooling and recrystallization from aqueous ethanol to obtain the desired product .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient methods. For instance, the reaction of 1,2-diamines with 1,2-diketones in the presence of a catalyst like titanium silicate (TS-1) in methanol at room temperature has been reported to yield excellent results. This method is not only efficient but also allows for the recycling of the catalyst .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
2,3-Diphenylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research has shown its potential as a kinase inhibitor and in the treatment of diseases like cancer and HIV.
Industry: It is used in the production of organic semiconductors and photovoltaic materials for solar cells
Mechanism of Action
The mechanism of action of 2,3-Diphenylquinoline involves its interaction with molecular targets and pathways within biological systems. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. Its electron-withdrawing properties also make it effective in photovoltaic applications, where it facilitates charge separation and transport .
Comparison with Similar Compounds
2,3-Diphenylquinoxaline: Similar in structure but with different electronic properties and applications.
2-Phenylquinoline: Lacks the second phenyl group, leading to different chemical reactivity and applications.
Quinoxaline Derivatives: Share the quinoline core but have varied substituents that alter their properties and uses
Uniqueness: 2,3-Diphenylquinoline is unique due to its specific electronic properties, which make it suitable for applications in organic electronics and photovoltaics. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic organic chemistry .
Properties
IUPAC Name |
2,3-diphenylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N/c1-3-9-16(10-4-1)19-15-18-13-7-8-14-20(18)22-21(19)17-11-5-2-6-12-17/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEVHZLHSHBXAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560442 | |
| Record name | 2,3-Diphenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22514-82-5 | |
| Record name | 2,3-Diphenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


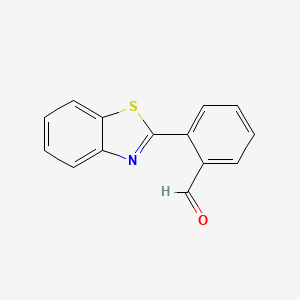
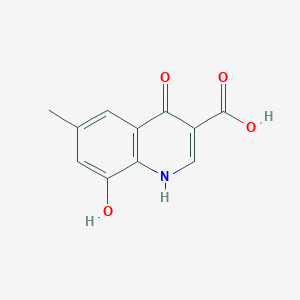


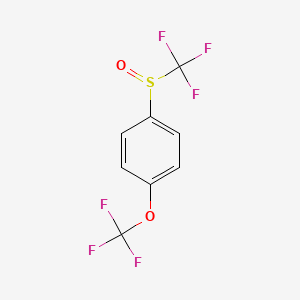
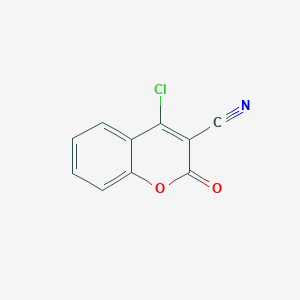
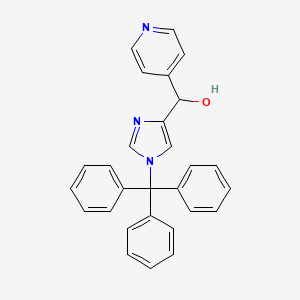

![2-(octadecylamino)-N-[4-[4-[[2-(octadecylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B3369083.png)
